Cas no 1017422-68-2 (6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid)
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid
- 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
- 7431AC
- 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid
- 1017422-68-2
- 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylicacid
- SCHEMBL1179851
- F1912-0254
- AKOS000302897
- DB-341853
- SB59500
- CS-0339911
-
- MDL: MFCD10005905
- Inchi: 1S/C10H13N3O2/c1-7-6-8(9(14)15)12-10(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15)
- InChI Key: KVXSNQUEKAVHCN-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)N=C(N=1)N1CCCC1)=O
Computed Properties
- Exact Mass: 207.100776666g/mol
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.3
- XLogP3: 1.4
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 437.2±37.0 °C at 760 mmHg
- Flash Point: 218.2±26.5 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M322430-50mg |
6-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid |
1017422-68-2 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M322430-100mg |
6-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid |
1017422-68-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M322430-500mg |
6-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid |
1017422-68-2 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Matrix Scientific | 033519-500mg |
6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid |
1017422-68-2 | 500mg |
$300.00 | 2023-09-06 | ||
| Matrix Scientific | 033519-1g |
6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid |
1017422-68-2 | 1g |
$462.00 | 2023-09-06 | ||
| Chemenu | CM484154-1g |
6-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid |
1017422-68-2 | 97% | 1g |
$291 | 2023-01-13 | |
| Life Chemicals | F1912-0254-0.25g |
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid |
1017422-68-2 | 95%+ | 0.25g |
$255.0 | 2023-09-06 | |
| Life Chemicals | F1912-0254-0.5g |
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid |
1017422-68-2 | 95%+ | 0.5g |
$269.0 | 2023-09-06 | |
| Life Chemicals | F1912-0254-1g |
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid |
1017422-68-2 | 95%+ | 1g |
$284.0 | 2023-09-06 | |
| Life Chemicals | F1912-0254-2.5g |
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid |
1017422-68-2 | 95%+ | 2.5g |
$568.0 | 2023-09-06 |
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Introduction to 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 1017422-68-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1017422-68-2, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the pyrimidine class, a scaffold widely recognized for its role in the development of pharmaceuticals, particularly those targeting central nervous system disorders, cancer, and infectious diseases. The presence of a methyl group at the 6-position and a pyrrolidine moiety at the 2-position introduces specific steric and electronic properties that make this molecule a versatile intermediate for further derivatization and drug discovery efforts.
The structural motif of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid encompasses key pharmacophoric elements that are highly relevant to modern drug design. The pyrimidine ring, a core component of nucleic acids, allows for interactions with biological targets such as enzymes and receptors. Additionally, the pyrrolidine ring enhances solubility and metabolic stability, which are critical factors in drug development. The carboxylic acid functionality at the 4-position provides a site for further chemical modifications, enabling the synthesis of various derivatives with tailored biological properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Pyrimidine-based compounds have emerged as potent tools in this endeavor due to their ability to mimic natural substrates and disrupt enzymatic activity. For instance, studies have demonstrated that derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid exhibit inhibitory effects on certain kinases, making them potential candidates for further investigation as anticancer agents. These findings align with broader trends in medicinal chemistry where structural optimization of heterocyclic compounds is leveraged to enhance binding affinity and selectivity.
Moreover, the pyrrolidinyl substituent in 6-methyl-2-(pyrrolidinin-1-yl)pyrimidine-4-carboxylic acid contributes to favorable pharmacokinetic properties, including improved oral bioavailability and reduced toxicity. This is particularly important in drug development, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy. Recent advances in computational chemistry have enabled researchers to predict how modifications to this scaffold can influence biological activity, providing a rational framework for designing next-generation inhibitors.
The carboxylic acid group at the 4-position of 6-methyl-2-(pyrrolidinin-1-yl)pyrimidine-4-carboxylic acid also serves as a versatile handle for conjugation with other functional groups or biomolecules. This property has been exploited in the development of prodrugs and targeted delivery systems, where the carboxylic acid can be used to link the compound to carriers or ligands that enhance its delivery to specific tissues or cells. Such strategies are particularly relevant in oncology, where targeted therapies aim to maximize therapeutic effects while minimizing systemic exposure.
Recent studies have also highlighted the potential of 6-methyl-2-(pyrrolidininyl)pyrimidinecarboxylic acid as a scaffold for developing treatments against neurological disorders. Pyrimidine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease, Parkinson's disease, and depression. The unique combination of structural features in this compound allows it to interact with multiple targets within neural pathways, offering a multifaceted approach to addressing complex neurological conditions.
The synthesis of 6-methyl-2-(pyrrolidininyl)pyrimidinecarboxylic acid has been refined through various methodologies, including multi-step organic transformations that introduce the desired functional groups while maintaining high yields and purity. Advances in synthetic techniques have enabled researchers to access complex derivatives more efficiently, accelerating the drug discovery process. Additionally, green chemistry principles have been incorporated into these synthetic routes to minimize environmental impact, reflecting a growing emphasis on sustainable practices in pharmaceutical research.
The biological evaluation of 6-methyl-2-(pyrrolidinin1 -yl)pyrimidinecarboxylic acid has revealed intriguing interactions with various cellular pathways. Preclinical studies have demonstrated its potential as an inhibitor of pathways involved in inflammation and immune response modulation. These findings are particularly relevant given the increasing understanding of the role of inflammation in diseases such as autoimmune disorders and metabolic syndrome. By targeting key inflammatory mediators, this compound may offer therapeutic benefits beyond its initial applications.
In conclusion,6-methyl - 2 -( py r o l id i n - 1 - y l ) p y r i m i d i n e - 4 - c ar b o x y l i c ac i d ( C A S N o . 10 17 422 - 68 - 2 ) represents a promising scaffold with diverse applications in chemical biology and medicinal chemistry. Its unique structural features enable interactions with multiple biological targets, making it valuable for developing treatments against cancer, neurological disorders, and inflammatory conditions. Continued research into this compound will likely uncover further therapeutic potentials and refine synthetic strategies for its optimal utilization.
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